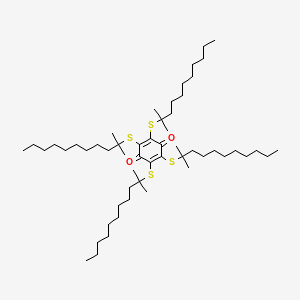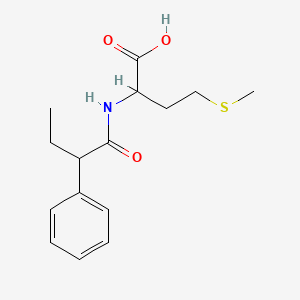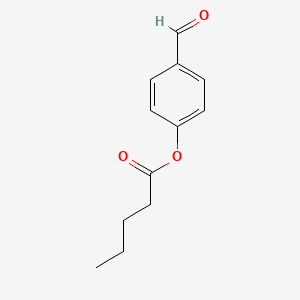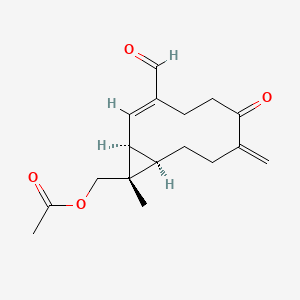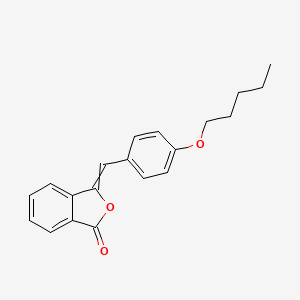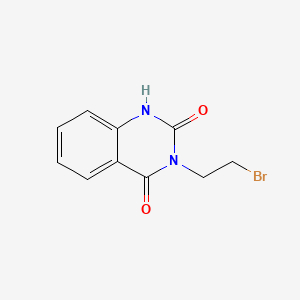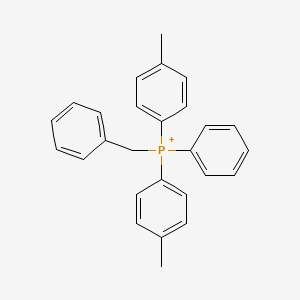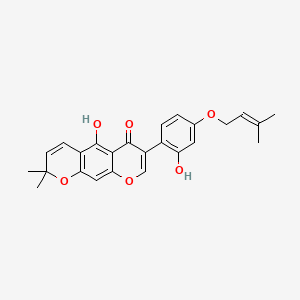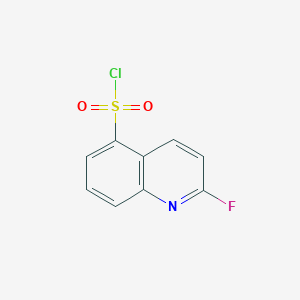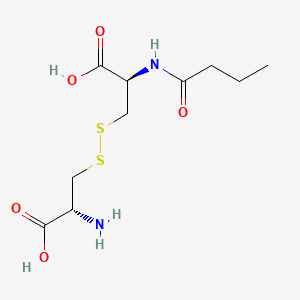
Lithium tetrapropylenebenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium tetrapropylenebenzenesulfonate is an organic lithium salt with the molecular formula C18H21LiO3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role in lithium-ion batteries and other electrochemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium tetrapropylenebenzenesulfonate typically involves the sulfonation of tetrapropylenebenzene followed by neutralization with lithium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general steps are as follows:
Sulfonation: Tetrapropylenebenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with lithium hydroxide to form lithium tetrapropylenebenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of lithium tetrapropylenebenzenesulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Sulfonation: Using a continuous flow reactor, tetrapropylenebenzene is sulfonated with sulfur trioxide.
Neutralization and Purification: The sulfonic acid is continuously neutralized with lithium hydroxide, and the product is purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Lithium tetrapropylenebenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of different lithium salts.
Substitution: The sulfonate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, lithium salts, and substituted benzene compounds.
科学研究应用
Lithium tetrapropylenebenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an electrolyte in lithium-ion batteries.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery and as a stabilizing agent for proteins.
Medicine: Research is ongoing into its use as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
作用机制
The mechanism of action of lithium tetrapropylenebenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, influencing their activity and stability. In electrochemical applications, the lithium ion plays a crucial role in charge transfer processes, enhancing the performance of lithium-ion batteries.
相似化合物的比较
Similar Compounds
- Lithium dodecylbenzenesulfonate
- Lithium toluenesulfonate
- Lithium xylenesulfonate
Comparison
Lithium tetrapropylenebenzenesulfonate is unique due to its larger alkyl chain, which provides enhanced solubility and stability compared to similar compounds like lithium dodecylbenzenesulfonate and lithium toluenesulfonate. This makes it particularly useful in applications requiring high solubility and stability, such as in advanced battery technologies and specialty chemical formulations.
属性
CAS 编号 |
93922-01-1 |
|---|---|
分子式 |
C18H21LiO3S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
lithium;2,3,6,10-tetramethylpentacyclo[6.4.2.02,5.05,13.09,12]tetradeca-1(13),8(14),9(12)-triene-14-sulfonate |
InChI |
InChI=1S/C18H22O3S.Li/c1-8-5-11-13(8)12-6-9(2)18-7-10(3)17(18,4)14(11)15(18)16(12)22(19,20)21;/h8-10H,5-7H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
InChI 键 |
ROPHBWSEYOUNRG-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC1CC2=C1C3=C(C4=C2C5(C4(CC5C)C(C3)C)C)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


